

SR-3737: A Potent Dual Inhibitor of JNK3 and p38 MAPK

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An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of **SR-3737** for Researchers, Scientists, and Drug Development Professionals.

Abstract

SR-3737 is a synthetic, indazole-based small molecule that has been identified as a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SR-3737, with a focus on its mechanism of action and potential therapeutic applications. The document includes a summary of its inhibitory activity, detailed synthetic protocols, and a visualization of the signaling pathways it modulates.

Discovery and Rationale

SR-3737 was developed as part of a structure-activity relationship (SAR) study aimed at designing selective inhibitors for JNK3, a key enzyme in neuronal apoptosis and a promising target for neurodegenerative diseases.[3][4][5] While the initial goal was to achieve high selectivity for JNK3 over other kinases, SR-3737 emerged as a potent dual inhibitor, also demonstrating significant activity against p38 MAPK.[2][3][4] The discovery leveraged traditional medicinal chemistry principles coupled with structure-based drug design, utilizing X-ray crystallography to understand the binding interactions within the kinase active sites.[2][3][4]

Quantitative Biological Data



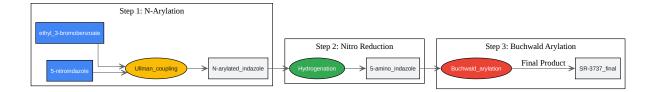
The inhibitory potency of **SR-3737** against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

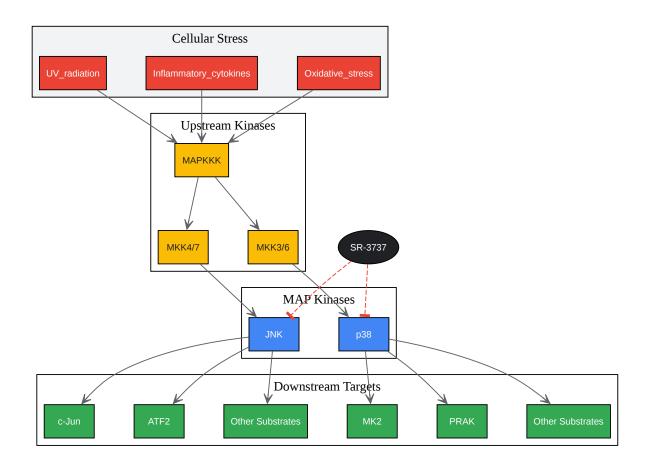
Target	IC50 (nM)
c-Jun N-terminal kinase 3 (JNK3)	12[1][2][3][4]
p38 mitogen-activated protein kinase	3[1][2][3][4]

Experimental Protocols Synthesis of SR-3737

The synthesis of **SR-3737** follows a multi-step protocol starting from commercially available 5-nitroindazole.[4] A detailed experimental procedure is described in the supplemental materials of the primary publication by Kamenecka et al. in The Journal of Biological Chemistry (2009).[4] The general synthetic workflow is as follows:









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